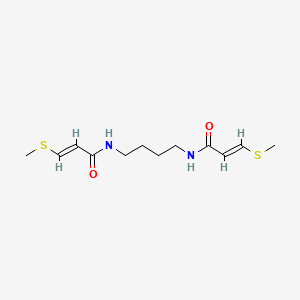
Aglaidithioduline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aglaidithioduline is a natural product found in Aglaia edulis with data available.
Applications De Recherche Scientifique
Synthesis and Structural Studies Aglaidithioduline, alongside other compounds like secoodorine and aglaithioduline, has been synthesized and structurally elucidated. This research has verified the structures of these compounds, which were initially isolated from different Aglaia species. Such studies are crucial for understanding the chemical nature and potential applications of these substances in various fields including pharmaceuticals and bioactive materials (Detterbeck & Hesse, 2002).
Biomedical Implications of Structurally Similar Compounds Although direct studies on Aglaidithioduline are limited, research on structurally related compounds provides insights into the potential biomedical applications. For instance, studies on agmatine, a decarboxylated form of arginine, indicate its modulatory action at multiple molecular targets, including neurotransmitter systems and nitric oxide synthesis. This demonstrates the broad therapeutic applications for compounds with similar structural properties, suggesting possible biomedical implications for Aglaidithioduline as well (Piletz et al., 2013).
Nanoparticle Research and Applications Aglaidithioduline's potential application extends into the realm of nanotechnology. Research on similar nanostructured compounds, such as silver nanoparticles, shows a wide range of applications in medicine, cosmetics, and electronics due to their antimicrobial and anticancer properties. This suggests that Aglaidithioduline, with proper structural manipulation, might find applications in the development of nanomedicine and other nanotechnology-based applications (Zhang et al., 2016).
Environmental and Material Science Applications Studies on compounds with similar chemical properties indicate potential applications in environmental science, such as photocatalytic degradation of pollutants under visible light irradiation. This opens up possibilities for Aglaidithioduline in environmental remediation processes (Song et al., 2012).
Propriétés
Formule moléculaire |
C12H20N2O2S2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(E)-3-methylsulfanyl-N-[4-[[(E)-3-methylsulfanylprop-2-enoyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C12H20N2O2S2/c1-17-9-5-11(15)13-7-3-4-8-14-12(16)6-10-18-2/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,13,15)(H,14,16)/b9-5+,10-6+ |
Clé InChI |
SOZZFXSEKXBXFS-NXZHAISVSA-N |
SMILES isomérique |
CS/C=C/C(=O)NCCCCNC(=O)/C=C/SC |
SMILES canonique |
CSC=CC(=O)NCCCCNC(=O)C=CSC |
Synonymes |
aglaidithioduline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



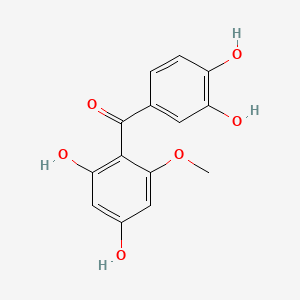
![7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine](/img/structure/B1244965.png)
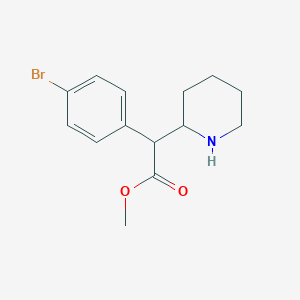
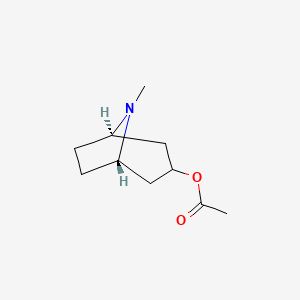
![5-[(1S)-1-[(1S,4S,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1244970.png)

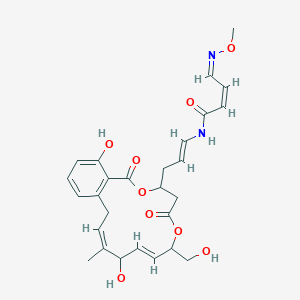
![3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1244976.png)
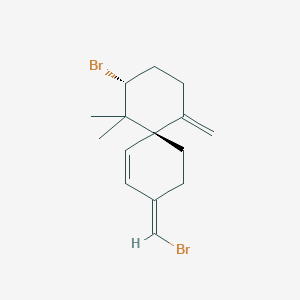

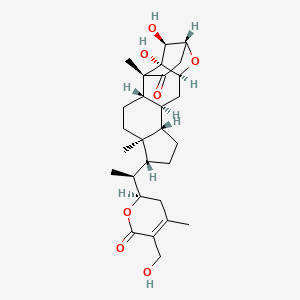
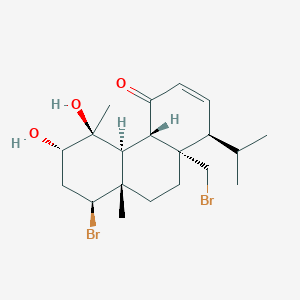
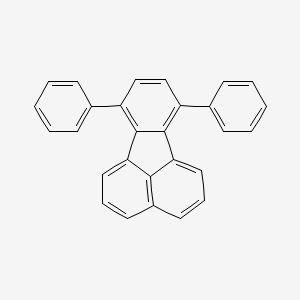
![(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B1244987.png)